molecular formula C17H16O B12893426 2-Methyl-2,4-diphenyl-2,5-dihydrofuran CAS No. 57279-08-0

2-Methyl-2,4-diphenyl-2,5-dihydrofuran

Katalognummer: B12893426
CAS-Nummer: 57279-08-0
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: SKPJJGBFDOUEBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2,4-diphenyl-2,5-dihydrofuran is a heterocyclic organic compound with the molecular formula C17H16O It is characterized by a furan ring substituted with two phenyl groups and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,4-diphenyl-2,5-dihydrofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-hydroxy-4,4-diphenylbutynonitrile with nucleophiles such as ammonia or methylamine can lead to the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of catalysts and controlled reaction conditions would be essential to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2,4-diphenyl-2,5-dihydrofuran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl rings or the furan ring.

Wissenschaftliche Forschungsanwendungen

2-Methyl-2,4-diphenyl-2,5-dihydrofuran has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 2-Methyl-2,4-diphenyl-2,5-dihydrofuran exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dihydro-5-methylfuran: A similar compound with a furan ring and a methyl group, but lacking the phenyl substitutions.

    2,5-Dihydro-2,5-dimethoxyfuran: Another related compound with methoxy groups instead of phenyl groups.

Uniqueness

2-Methyl-2,4-diphenyl-2,5-dihydrofuran is unique due to the presence of both phenyl and methyl groups on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and potential biological activity.

Eigenschaften

CAS-Nummer

57279-08-0

Molekularformel

C17H16O

Molekulargewicht

236.31 g/mol

IUPAC-Name

5-methyl-3,5-diphenyl-2H-furan

InChI

InChI=1S/C17H16O/c1-17(16-10-6-3-7-11-16)12-15(13-18-17)14-8-4-2-5-9-14/h2-12H,13H2,1H3

InChI-Schlüssel

SKPJJGBFDOUEBI-UHFFFAOYSA-N

Kanonische SMILES

CC1(C=C(CO1)C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.